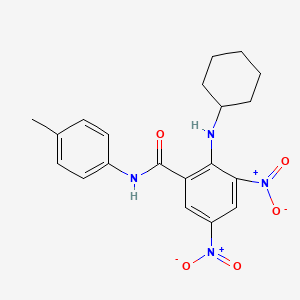
2-(cyclohexylamino)-N-(4-methylphenyl)-3,5-dinitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(cyclohexylamino)-N-(4-methylphenyl)-3,5-dinitrobenzamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a cyclohexylamino group, a 4-methylphenyl group, and two nitro groups attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohexylamino)-N-(4-methylphenyl)-3,5-dinitrobenzamide typically involves multi-step organic reactions. One common method includes the nitration of a benzamide derivative followed by the introduction of the cyclohexylamino and 4-methylphenyl groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Safety measures are crucial due to the handling of reactive intermediates and the potential hazards associated with nitration reactions.
化学反应分析
Types of Reactions
2-(cyclohexylamino)-N-(4-methylphenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or sulfonated derivatives.
科学研究应用
2-(cyclohexylamino)-N-(4-methylphenyl)-3,5-dinitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(cyclohexylamino)-N-(4-methylphenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the amine and aromatic groups can interact with enzymes and receptors. These interactions can modulate biological pathways and result in various physiological effects.
相似化合物的比较
Similar Compounds
- 2-(cyclohexylamino)-N-(4-methylphenyl)-3,5-dinitrobenzene
- N-(4-methylphenyl)-3,5-dinitrobenzamide
- 2-(cyclohexylamino)-3,5-dinitrobenzamide
Uniqueness
2-(cyclohexylamino)-N-(4-methylphenyl)-3,5-dinitrobenzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both cyclohexylamino and 4-methylphenyl groups differentiates it from other similar compounds, providing unique properties and applications.
属性
分子式 |
C20H22N4O5 |
|---|---|
分子量 |
398.4 g/mol |
IUPAC 名称 |
2-(cyclohexylamino)-N-(4-methylphenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C20H22N4O5/c1-13-7-9-15(10-8-13)22-20(25)17-11-16(23(26)27)12-18(24(28)29)19(17)21-14-5-3-2-4-6-14/h7-12,14,21H,2-6H2,1H3,(H,22,25) |
InChI 键 |
AUJKCWDNPOLIMA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])NC3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chlorophenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B15151426.png)
![2-(4-bromophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B15151429.png)

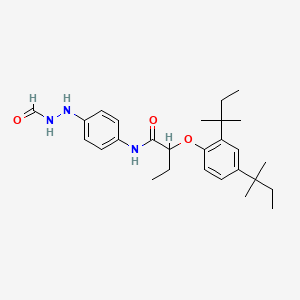
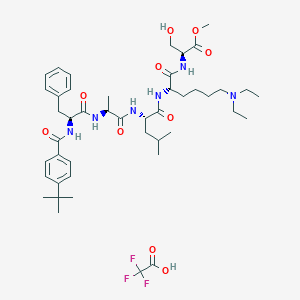
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,5-dimethylphenyl)glycinamide](/img/structure/B15151457.png)
![1-oxo-1-phenylpropan-2-yl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B15151465.png)
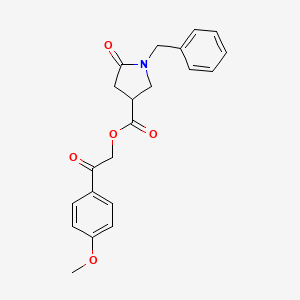
![propyl 4-{[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetyl]amino}benzoate](/img/structure/B15151487.png)
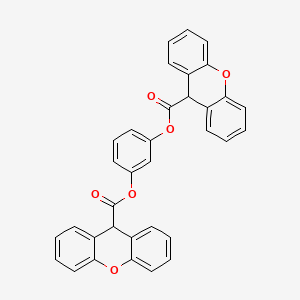
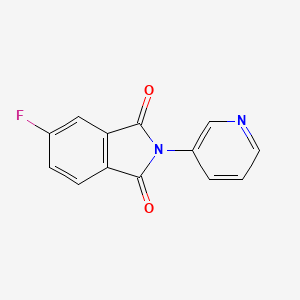
![phenyl 1,3-dioxo-2-{4-[(2-oxo-2-phenylethoxy)carbonyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B15151519.png)
![N-benzyl-N-{[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B15151520.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide](/img/structure/B15151524.png)
